molecular formula C13H18N2O B1276751 1-Benzyl-3-acetamidopyrrolidine CAS No. 28506-01-6

1-Benzyl-3-acetamidopyrrolidine

Cat. No.: B1276751
CAS No.: 28506-01-6
M. Wt: 218.29 g/mol
InChI Key: CMSWETNAAPYFSH-UHFFFAOYSA-N
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Description

1-Benzyl-3-acetamidopyrrolidine (CAS: 28506-01-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.30 g/mol . It features a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with an acetamide moiety. This compound is widely utilized in organic synthesis, particularly as a chiral building block in pharmaceuticals and agrochemicals due to its stereochemical flexibility . Its enantiomerically pure forms, such as (S)-(-)-1-Benzyl-3-acetamidopyrrolidine (CAS: 114636-30-5), are critical in asymmetric catalysis and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-acetamidopyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-acetamidopyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-3-acetamidopyrrolidine has the chemical formula C13H18N2OC_{13}H_{18}N_{2}O and is classified under several chemical categories including amides and pyrrolidines. The compound features a pyrrolidine ring substituted with a benzyl group and an acetamido group, which contributes to its biological activity.

Pharmaceutical Applications

This compound has been investigated for its potential as a therapeutic agent. Here are some key applications:

  • Antiviral Activity : Research has indicated that derivatives of pyrrolidine compounds can exhibit antiviral properties. For instance, studies have explored the structure-activity relationship (SAR) of similar compounds against viral targets, such as SARS-CoV protease inhibitors, suggesting potential pathways for this compound's use in antiviral therapies .
  • Neuropharmacological Effects : The compound may also have implications in neuropharmacology. Compounds with similar structures have been shown to interact with neurotransmitter receptors, which could lead to developments in treatments for neurological disorders .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its structure allows it to act as a versatile building block in the synthesis of more complex organic molecules. Researchers have utilized it in multi-step syntheses aimed at producing novel pharmaceuticals or biologically active compounds .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Study on Antiviral Agents : A study published in PubMed explored the SAR of various pyrrolidine derivatives, including this compound. The findings suggested that modifications to the acetamido group can enhance antiviral activity against specific viral targets .
  • Neuroprotective Properties : Another investigation focused on compounds containing a pyrrolidine ring and assessed their neuroprotective effects in vitro. The results indicated that such compounds could potentially protect neuronal cells from oxidative stress, pointing towards their utility in treating neurodegenerative diseases .
  • Synthetic Methodologies : A patent detailing the synthesis of 1H-pyrrolidine derivatives emphasizes the utility of this compound as an intermediate. This patent outlines methods for producing optically active derivatives that could be useful in drug development .

Data Table: Comparative Analysis of Pyrrolidine Derivatives

Compound NameChemical FormulaKey Application AreasNotable Research Findings
This compoundC13H18N2OAntiviral, NeuropharmacologyPotential antiviral activity against SARS-CoV
1-Benzylpyrrolidin-3-oneC11H13NOSynthetic IntermediateUsed as a precursor for complex organic synthesis
3-AminopyrrolidineC5H10N2Neuroprotective agentsExhibited neuroprotective effects in vitro

Mechanism of Action

The mechanism of action of 1-Benzyl-3-acetamidopyrrolidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Group

1-Benzyl-3-(trifluoroacetamido)pyrrolidine (CAS: 115445-23-3)

  • Molecular Formula : C₁₃H₁₅F₃N₂O
  • Molecular Weight : 272.27 g/mol
  • Key Differences :
    • The trifluoroacetamido group (-COCF₃) introduces strong electron-withdrawing properties, enhancing electrophilicity and altering reactivity in nucleophilic substitution or coupling reactions compared to the acetamide (-CONH₂) group .
    • This substitution may reduce metabolic stability in biological systems due to the stability of the C-F bond, making it suitable for applications requiring prolonged chemical resistance .

1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine (CAS: 99735-30-5)

  • Molecular Formula : C₁₇H₂₅N₂O₃
  • Molecular Weight : 313.40 g/mol
  • Key Differences: The tert-butoxycarbonyl (Boc) group acts as a protective moiety for amines, enabling selective deprotection in multi-step syntheses.

Enantiomeric Forms

(S)-(-)-1-Benzyl-3-acetamidopyrrolidine (CAS: 114636-30-5)

  • Molecular Formula : C₁₃H₁₈N₂O (identical to the racemic form)
  • Key Differences :
    • The (S)-enantiomer exhibits distinct chiral interactions, making it indispensable in asymmetric synthesis of bioactive molecules, such as enzyme inhibitors or receptor ligands .
    • Safety data indicate hazards including acute oral toxicity (Category 4) and respiratory irritation, necessitating stringent handling protocols .

Physicochemical and Functional Comparisons

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
1-Benzyl-3-acetamidopyrrolidine 28506-01-6 C₁₃H₁₈N₂O 218.30 Acetamide (-CONH₂) Chiral intermediates, drug synthesis
1-Benzyl-3-(trifluoroacetamido)pyrrolidine 115445-23-3 C₁₃H₁₅F₃N₂O 272.27 Trifluoroacetamido (-COCF₃) Specialty reagents, fluorinated APIs
1-Benzyl-3-(Boc-amino)pyrrolidine 99735-30-5 C₁₇H₂₅N₂O₃ 313.40 Boc (-COOC(CH₃)₃) Protective group chemistry
(S)-(-)-1-Benzyl-3-acetamidopyrrolidine 114636-30-5 C₁₃H₁₈N₂O 218.30 Acetamide (S-configuration) Asymmetric catalysis, enantioselective synthesis

Impact of Substituents on Properties

  • Solubility : The Boc-protected derivative exhibits lower water solubility due to its bulky hydrophobic group, whereas the trifluoroacetamido variant may show improved solubility in polar aprotic solvents .
  • Reactivity : The electron-deficient trifluoroacetamido group accelerates reactions with nucleophiles, while the Boc group suppresses undesired side reactions by steric shielding .
  • Biological Activity : Enantiomeric purity in the (S)-form enhances target specificity in drug-receptor interactions, reducing off-target effects .

Biological Activity

1-Benzyl-3-acetamidopyrrolidine (CAS Number: 28506-01-6) is a pyrrolidine derivative characterized by its unique structural features, which include a benzyl group and an acetamido substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and enzyme inhibition.

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 218.30 g/mol
  • IUPAC Name : N-(1-benzylpyrrolidin-3-yl)acetamide

This compound acts primarily through its interaction with specific enzymes and receptors. It has been shown to inhibit various enzymes by binding to their active sites, which can disrupt biochemical pathways and alter cellular functions. This mechanism is crucial for its potential therapeutic applications.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Enzyme Inhibition Inhibits specific enzymes, affecting metabolic pathways.
Neuropharmacological Potential effects on neurotransmitter systems, influencing mood and cognition.
Analgesic Properties Exhibits potential analgesic effects, making it a candidate for pain management.
Antidepressant-like May have effects similar to antidepressants based on structural analogies.

Case Studies and Experimental Data

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition has implications for treating conditions like Alzheimer's disease, where AChE activity is elevated.
  • Neuropharmacological Effects : In animal models, compounds structurally related to this compound have demonstrated anxiolytic and antidepressant-like behaviors. These studies suggest that the compound may modulate serotonin and norepinephrine pathways, which are critical in mood regulation.
  • Analgesic Activity : Preclinical trials have shown that derivatives of this compound exhibit significant analgesic properties comparable to established pain medications. The mechanism appears to involve both central and peripheral pathways.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound Name Structure Type Notable Activity
1-Benzyl-3-aminopyrrolidinePyrrolidine derivativeNeuroprotective properties
2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamideAmino acid derivativePotential antidepressant effects
3-AcetamidopyrrolidinePyrrolidine derivativeAnticonvulsant activity

Q & A

Basic Research Questions

Q. Q1. What are the recommended synthetic routes for preparing enantiomerically pure (S)-1-Benzyl-3-acetamidopyrrolidine, and how can stereochemical integrity be maintained?

Methodological Answer: Enantiomerically pure (S)-1-Benzyl-3-acetamidopyrrolidine (CAS 114636-30-5) is typically synthesized via stereoselective methods. A common approach involves chiral resolution or asymmetric hydrogenation of a pyrrolidine precursor followed by acetylation. For example:

  • Step 1 : Start with (S)-3-aminopyrrolidine (CAS 114636-31-6), which can be derived from chiral pool sources or enzymatic resolution .
  • Step 2 : Protect the amine group via benzylation under reductive amination conditions (e.g., benzaldehyde/NaBH3_3CN).
  • Step 3 : Acetylate the free amine using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).
  • Validation : Monitor enantiomeric excess (ee) using chiral HPLC with a cellulose-based column or compare optical rotation values against literature data .

Q. Q2. What analytical techniques are critical for characterizing 1-Benzyl-3-acetamidopyrrolidine, and how should conflicting spectral data be resolved?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : Confirm regiochemistry via 1^1H and 13^{13}C NMR. For example, the acetamido proton appears as a singlet (~2.0 ppm), while benzyl protons resonate at ~7.3 ppm .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals (e.g., using slow evaporation in ethanol) and comparing bond angles/torsion parameters to related structures like (3S,4S)-1-Benzylpyrrolidine-3,4-diol .
  • Mass Spectrometry : Validate molecular weight (218.3 g/mol) via ESI-MS or MALDI-TOF. Discrepancies in fragmentation patterns may indicate impurities or degradation .

Advanced Research Questions

Q. Q3. How can computational modeling be applied to predict the conformational flexibility of this compound in drug-target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model the compound’s ring puckering and acetamido group orientation. Compare results to crystallographic data from analogs (e.g., 1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile) to identify stable conformers .
  • Docking Studies : Employ AutoDock Vina to predict binding modes with biological targets (e.g., GPCRs or kinases). Parameterize the force field using partial charges derived from DFT calculations at the B3LYP/6-31G* level .

Q. Q4. What strategies address contradictions in biological activity data for this compound derivatives across studies?

Methodological Answer:

  • Purity Validation : Confirm compound integrity via orthogonal methods (HPLC, Karl Fischer titration) to rule out hygroscopicity or residual solvents (e.g., acetic acid from synthesis) as confounding factors .
  • Assay Optimization : Standardize in vitro assays (e.g., enzyme inhibition) using controls like (S)-1-BOC-3-acetamidopyrrolidine (CAS 114636-37-2) to benchmark activity .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with structural analogs (e.g., 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine) to isolate substituent-specific effects .

Q. Q5. How can researchers design experiments to explore the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In Vitro Assays : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Monitor metabolites via LC-MS/MS and compare degradation rates to reference compounds (e.g., benzo[e]pyrene-d12) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4) to track metabolic pathways without altering steric/electronic properties .

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11(16)14-13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSWETNAAPYFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951194
Record name N-(1-Benzylpyrrolidin-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28506-01-6
Record name N-(1-Benzylpyrrolidin-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-acetamidopyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

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3-Amino-1-benzylpyrrolidine [8.3 g, prepared by a method of G. C. Helsley et al., J. Med. Chem., 11, 1034 (1968)] was dissolved in methylene chloride (40 ml) and thereto acetic anhydride (5.3 g) was added dropwise with stirring under cooling with ice-water and the mixture was stirred for 1.5 hours. After addition of 2N sodium hydroxide (40 ml), the mixture was extracted with methylene chloride. The extract was washed with water and dried over anhydrous magnesium sulfate, followed by distilling off the solvent under reduced pressure to give 3-acetylamino-1benzylpyrrolidine (9.0 g) as oil.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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